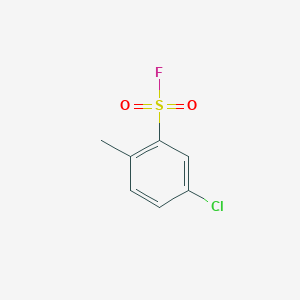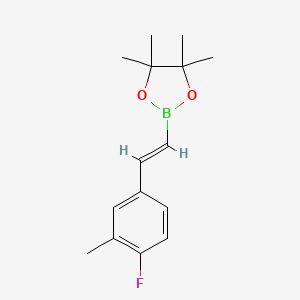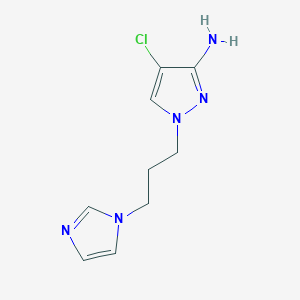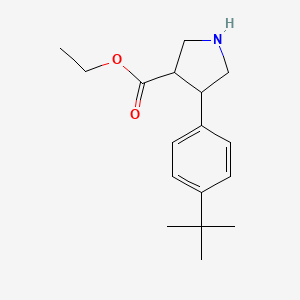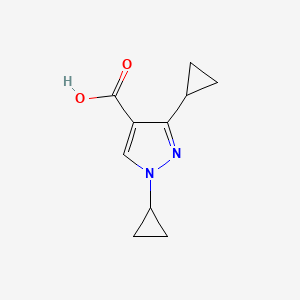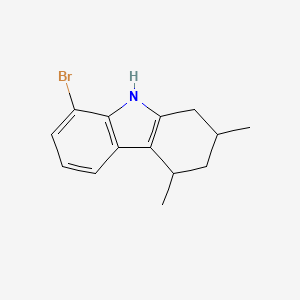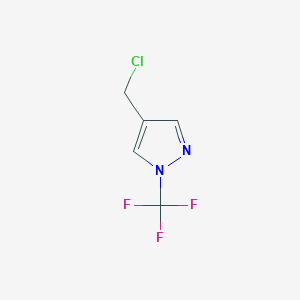
4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a trifluoromethylated pyrazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
科学的研究の応用
4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism by which 4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chlorine atom can participate in various chemical reactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-5-(difluoromethyl)-3-(trifluoromethyl)-2-pyridinesulfonyl chloride
- Trifluoromethyl ketones
Uniqueness
4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom provides a site for further chemical modifications.
This compound’s unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
特性
分子式 |
C5H4ClF3N2 |
|---|---|
分子量 |
184.55 g/mol |
IUPAC名 |
4-(chloromethyl)-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H4ClF3N2/c6-1-4-2-10-11(3-4)5(7,8)9/h2-3H,1H2 |
InChIキー |
LNBVZBXEQIZFON-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


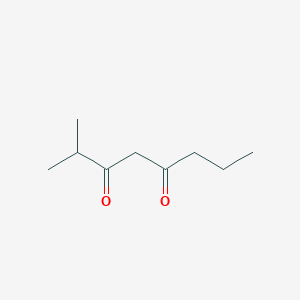
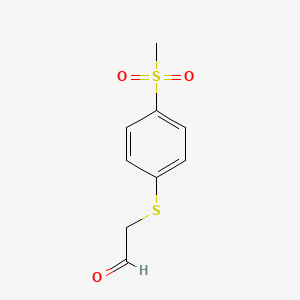
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid](/img/structure/B15326847.png)
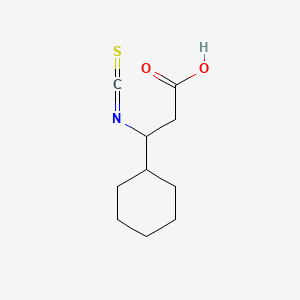
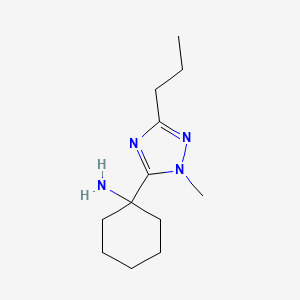
![sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B15326861.png)
